rac trans-Lafutidine

Overview

Description

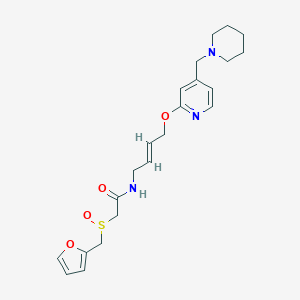

rac trans-Lafutidine: is a chemical compound with the molecular formula C22H29N3O4S and a molecular weight of 431.55 g/mol . It is a second-generation histamine H2 receptor antagonist used primarily in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease .

Mechanism of Action

Target of Action

Rac trans-Lafutidine is a second-generation histamine H2 receptor antagonist . The primary target of Lafutidine is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid .

Mode of Action

Lafutidine acts by preventing the secretion of gastric acid, a mechanism similar to other H2 receptor antagonists . Additionally, it activates calcitonin gene-related peptide, leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, resulting in less gastric acid secretion, and causes the stomach lining to generate more mucin . Furthermore, Lafutidine inhibits neutrophil activation, thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .

Biochemical Pathways

The biochemical pathways affected by Lafutidine involve the histamine H2 receptor pathway and the calcitonin gene-related peptide pathway . The activation of these pathways leads to the regulation of gastric mucosal blood flow, the inhibition of gastric acid secretion, and the production of more mucin in the stomach lining .

Pharmacokinetics

The pharmacokinetics of Lafutidine have been studied in healthy Chinese subjects . The area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) of Lafutidine tablets were dose-independent in a single-dose study . There was no significant accumulation of Lafutidine tablets with multiple dosing .

Result of Action

The molecular and cellular effects of Lafutidine’s action include the prevention of gastric acid secretion, the stimulation of nitric oxide (NO), the regulation of gastric mucosal blood flow, the increase in somatostatin levels, the generation of more mucin in the stomach lining, the inhibition of neutrophil activation, and the blocking of the attachment of Helicobacter pylori to gastric cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: rac trans-Lafutidine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 2-furanylmethylsulfinyl chloride with N-(2E)-4-(4-(1-piperidinylmethyl)-2-pyridinyl)oxy-2-buten-1-amine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: rac trans-Lafutidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac trans-Lafutidine has several scientific research applications, including:

Comparison with Similar Compounds

- Cimetidine

- Ranitidine

- Famotidine

- Nizatidine

Comparison: rac trans-Lafutidine is unique due to its multimodal mechanism of action, which includes not only H2 receptor antagonism but also gastroprotective effects through the activation of calcitonin gene-related peptide and increased mucin production. This makes it potentially more effective in treating gastrointestinal disorders compared to other H2 receptor antagonists .

Biological Activity

Rac trans-Lafutidine is a histamine H2-receptor antagonist with notable biological activities, particularly in the gastrointestinal system. This article provides an in-depth overview of its mechanisms, effects, and relevant research findings.

Overview of this compound

This compound (CAS Number: 206449-94-7) is primarily used for its antisecretory properties in treating gastric acid-related disorders. It not only inhibits gastric acid secretion but also exhibits cytoprotective effects on the gastric mucosa. Its unique mechanism of action includes modulation of various receptors and pathways that contribute to its therapeutic effects.

Lafutidine operates through several key mechanisms:

- Histamine H2-Receptor Antagonism : By blocking H2 receptors, Lafutidine reduces gastric acid secretion. This is achieved by inhibiting the stimulation of cyclic AMP (cAMP), leading to decreased acid production in parietal cells .

- Cytoprotection : Lafutidine promotes collagen synthesis in the gastric mucosa, enhancing its protective barrier against acid damage. This effect is crucial for healing and maintaining mucosal integrity .

- Inflammation Modulation : The compound modulates calcitonin gene-related peptide (CGRP) and vanilloid receptors, which play roles in inflammation and pain perception. Increased CGRP levels can lead to reduced vagal tone, further contributing to acid suppression .

- Mucin Biosynthesis Stimulation : Lafutidine enhances mucin production, aiding in the restitution of damaged mucosal surfaces .

Biological Activity Data

The following table summarizes key biological activities of this compound:

| Activity | Description |

|---|---|

| Acid Secretion Inhibition | Reduces gastric acid secretion via H2 receptor blockade. |

| Collagen Synthesis Induction | Promotes collagen production, aiding mucosal repair. |

| Cytoprotective Effects | Protects gastric mucosa from damage due to acid exposure. |

| Anti-inflammatory Effects | Modulates inflammatory pathways via CGRP and vanilloid receptor interaction. |

| Mucin Production | Stimulates mucin biosynthesis, enhancing mucosal defense mechanisms. |

Case Studies and Research Findings

-

Efficacy Against Gastric Ulcers :

A study demonstrated that Lafutidine significantly reduced ulcer formation in animal models by promoting mucosal healing and decreasing acid secretion . The results indicated a marked improvement in the histological appearance of gastric tissues treated with Lafutidine compared to controls. -

Impact on Helicobacter pylori Eradication :

Research explored the influence of pre-treatment with Lafutidine on the efficacy of Helicobacter pylori eradication therapies. The findings suggested that Lafutidine could enhance the effectiveness of standard therapies by improving mucosal conditions and reducing inflammation . -

Safety Profile :

Clinical trials have indicated that Lafutidine has a favorable safety profile with minimal side effects compared to traditional proton pump inhibitors (PPIs). Long-term use did not show significant adverse effects on renal or hepatic function, making it a viable option for chronic management of acid-related disorders .

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110782 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206449-94-7, 118288-08-7 | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206449-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylmethyl)sulfinyl]-N-[(2E)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.